molecular formula C8H3F4N B108081 2-Fluoro-6-(trifluoromethyl)benzonitrile CAS No. 133116-83-3

2-Fluoro-6-(trifluoromethyl)benzonitrile

Cat. No. B108081
M. Wt: 189.11 g/mol
InChI Key: OGQYJDHTHFAPRN-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-6-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of fluorine atoms in the molecule is of particular interest because of their ability to influence the physical and chemical properties of the compound, such as thermal stability, reactivity, and intermolecular interactions .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multiple steps, including halogenation, nucleophilic substitution, and the introduction of the nitrile group. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, a related compound, was achieved through bromination, Grignard reaction, cyanidation, and amination, starting from m-fluoro-(trifluoromethyl)benzene . This method showcases the complexity and the need for careful control of reaction conditions in the synthesis of such fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which is the tendency of fluorinated groups to interact with each other. These interactions can significantly influence the molecular conformation and crystal packing characteristics, as observed in trifluoromethylated benzanilides . The molecular geometry of these compounds has been studied using techniques like X-ray crystallography and compared with computational methods like Hartree-Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including click reactions, which are often used to introduce new functional groups or to create larger molecular structures. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was involved in a click reaction with sugar azide to form a triazole ring, demonstrating the versatility of fluorinated compounds in synthetic chemistry . Additionally, fluorinated reagents have been used to effect electrophilic aromatic substitution, as seen with the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which can fluorinate aromatic substrates .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into an aromatic compound can significantly alter its physical and chemical properties. Fluorinated compounds often exhibit high thermal stability, low moisture absorption, and unique intermolecular interactions due to the electronegativity and small size of the fluorine atom. These properties are beneficial in the development of materials with specific performance characteristics, such as the soluble fluoro-polyimides derived from fluorinated aromatic diamines, which show excellent thermal and hygrothermal stability . The "fluorous effect" also contributes to the unique behavior of these compounds in the solid state, affecting their crystal structures and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives and Intermediates : 2-Fluoro-6-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of various compounds. For instance, it is used in synthesizing 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the production of bicalutamide, an androgen receptor antagonist used in prostate cancer treatment. This synthesis involves a series of reactions starting from m-fluoro-(trifluoromethyl)benzene and is considered environmentally friendly (Zhang Tong-bin, 2012).

  • Iodination Processes : The compound is used in iodination processes, particularly in continuous flow iodination. This involves the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation followed by treatment with iodine under continuous flow conditions. This method has been applied on a gram scale, showcasing its potential for large-scale applications (Anna L. Dunn et al., 2018).

  • Study of Vibrational Spectroscopic Properties : Research into the molecular structure and vibrational spectroscopic studies of similar compounds, such as 2-fluoro-5-methylbenzonitrile, has been conducted using quantum mechanical calculations. These studies are crucial for understanding the compound's chemical properties and potential applications (N. Sundaraganesan et al., 2009).

Applications in Material Science

  • Electrolyte Additives in Batteries : 4-(Trifluoromethyl)-benzonitrile, a related compound, is used as an electrolyte additive in high voltage lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, indicating its potential utility in enhancing the performance and lifespan of batteries (Wenna Huang et al., 2014).

  • Photocatalytic Generation of Electrophilic Intermediates : The compound has been involved in the photocatalytic generation of electrophilic intermediates, which is crucial in various chemical synthesis processes. This involves the reduction of related compounds like 4-(trifluoromethoxy)benzonitrile, leading to the formation of fluorophosgene, a reactive intermediate used in the preparation of various chemical products (D. Petzold et al., 2018).

Safety And Hazards

2-Fluoro-6-(trifluoromethyl)benzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and calling a poison center/doctor if swallowed or in contact with skin .

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYJDHTHFAPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157959
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)benzonitrile

CAS RN

133116-83-3
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133116833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
C Chen, D Wu, Z Guo, Q Xie, GJ Reinhart… - Journal of medicinal …, 2008 - ACS Publications
The discovery of novel uracil phenylethylamines bearing a butyric acid as potent human gonadotropin-releasing hormone receptor (hGnRH-R) antagonists is described. A major focus …
Number of citations: 126 pubs.acs.org
H Teng, GA Thakur, A Makriyannis - Bioorganic & medicinal chemistry …, 2011 - Elsevier
To obtain information on the pharmacophoric requirements of the CB1/CB2 partial agonist BAY 59–3074 we have synthesized a series of new conformationally constrained …
Number of citations: 12 www.sciencedirect.com
SP Harvey, MM Dixon, JE Mohr… - 2016 - apps.dtic.mil
Enrichment cultures were set up using various organofluorine compounds as sole carbon sources for growth, which was confirmed on two substrates benzoyl fluoride and 1H, 1H, 2H, …
Number of citations: 2 apps.dtic.mil
SK Singh, M Govindan, JB Hynes - Journal of heterocyclic …, 1990 - Wiley Online Library
… A mixture of 25 g (0.132 mole) of 2-fluoro-6-trifluoromethylbenzonitrile (4), guanidine carbonate 47.63 g (0.264 mole) in 300 ml of dimethylacetamide was stirred under a nitrogen atmos…
Number of citations: 26 onlinelibrary.wiley.com
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
JB Hynes, A Tomažič, CA Parrish… - Journal of heterocyclic …, 1991 - Wiley Online Library
… This compound was obtained from 2-fluoro-6-trifluoromethylbenzonitrile as a white crystalline solid. It was recrystallized from W,iV-dimethylformamide and dried in high vacuum at 60 …
Number of citations: 23 onlinelibrary.wiley.com
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
M Fang, G Srikanth Kumar, Q Lin - ChemBioChem, 2023 - Wiley Online Library
We report the synthesis of a series of hydrazonyl sultones (HS) containing an ortho‐CF 3 group, a five‐ or six‐membered sultone ring, and a varying N‐aryl substituent, and …
T Hirayama, M Okaniwa, H Banno, H Kakei… - Bioorganic & Medicinal …, 2016 - Elsevier
Centromere-associated protein-E (CENP-E) is a mitotic kinesin which plays roles in cell division, and is regarded as a promising therapeutic target for the next generation of anti-mitotic …
Number of citations: 3 www.sciencedirect.com
AM Sherwood, DM Pond, ML Trudell - Synthesis, 2012 - thieme-connect.com
A variety of novel functionalized phloroglucinol monoaryl ethers have been synthesized using a two-step procedure. Target ethers were synthesized by coupling electron-deficient aryl …
Number of citations: 4 www.thieme-connect.com

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